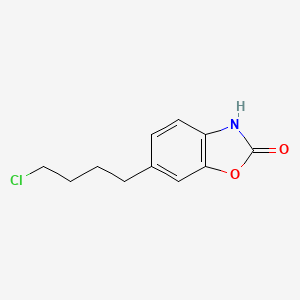

6-(4-Chlorobutyl)-benzoxazolone

Beschreibung

Eigenschaften

Molekularformel |

C11H12ClNO2 |

|---|---|

Molekulargewicht |

225.67 g/mol |

IUPAC-Name |

6-(4-chlorobutyl)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C11H12ClNO2/c12-6-2-1-3-8-4-5-9-10(7-8)15-11(14)13-9/h4-5,7H,1-3,6H2,(H,13,14) |

InChI-Schlüssel |

CYVQZXCJZRDKLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1CCCCCl)OC(=O)N2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and chemical profiles of 6-(4-Chlorobutyl)-benzoxazolone can be contextualized by comparing it to the following benzoxazolone derivatives:

Key Comparative Insights

Substituent Position and Chain Length :

- The 4-chlorobutyl chain in 6-(4-Chlorobutyl)-benzoxazolone introduces a longer alkyl group compared to shorter substituents (e.g., methyl or phenyl in ADX71743). This may enhance hydrophobic interactions in target binding pockets but could reduce solubility, necessitating formulation adjustments (e.g., DMSO/captisol mixtures, as used for ADX71743) .

- Chlorine substituents at position 5 (e.g., in Chlorzoxazone) or 6 (as in the target compound) are critical for activity. For example, 5-Cl derivatives show improved cytotoxicity (Pa > 0.5) , while 6-substituted derivatives like ADX71743 exhibit CNS-targeted effects .

Biological Activity Trends: Cytotoxicity: Chalcone-Mannich bases with benzoxazolone cores (e.g., 6-[3-(4-trifluoromethylphenyl)-propenoyl]-benzoxazolone) demonstrate low micromolar IC₅₀ values (1.4–30.9 µM) in cancer cells, suggesting that electron-withdrawing groups (e.g., -CF₃) enhance potency . Enzyme Inhibition: Urea derivatives at position 5 achieve nanomolar sEH inhibition by mimicking co-crystal ligand interactions, whereas replacing catechol rings with benzoxazolone (e.g., in IGF-1R inhibitors) reduces kinase inhibition by 10-fold, highlighting positional sensitivity .

Pharmacokinetic Considerations :

- Lipophilicity vs. Solubility : The 4-chlorobutyl chain may improve blood-brain barrier penetration (as in ADX71743) but require solubilizing agents (e.g., DMSO/captisol) for in vivo administration .

- Metabolic Stability : Piperazine-containing derivatives (e.g., 5-Cl benzoxazolones) show enhanced metabolic stability due to reduced oxidative degradation, a trait that could be extrapolated to 6-(4-Chlorobutyl)-benzoxazolone .

Data Table: Comparative Pharmacological Profiles

Vorbereitungsmethoden

A widely cited method involves the reduction of 6-(4-bromobutyryl)-benzoxazolone using trifluoroacetic acid (TFA) and triethylsilane (TES). The process begins with the bromination of benzoxazolone at the 6th position using bromine in acetic acid, achieving yields up to 94% . The brominated intermediate is then subjected to a two-step reduction:

-

Trifluoroacetoxylation :

-

Hydrolysis to Chlorobutyl Derivative :

This method’s efficiency stems from the stabilizing effect of the trifluoroacetoxy group, which minimizes side reactions during hydrolysis .

Direct Chlorination of Benzoxazolone Using Chlorine Gas

The KR100543345B1 patent describes a low-temperature chlorination method to produce 6-chlorobenzoxazolone, a precursor for further alkylation:

-

Reagents : Chlorine gas (Cl₂), protic organic solvent (e.g., acetic acid).

-

Conditions : Reaction temperature maintained between -70°C and 20°C.

-

Outcome : High-purity 6-chlorobenzoxazolone is obtained by suppressing dichlorination side reactions .

Subsequent alkylation with 1-bromo-4-chlorobutane under basic conditions (e.g., Na₂CO₃) in isopropanol yields 6-(4-chlorobutyl)-benzoxazolone. However, this route requires careful stoichiometric control to avoid over-alkylation .

Friedel-Crafts Acylation Followed by Halogen Exchange

The NEU health sciences thesis outlines a Friedel-Crafts acylation strategy using AlCl₃·DMF complex to introduce a butyryl group at the 6th position of benzoxazolone :

-

Acylation :

-

Halogen Exchange :

This method is advantageous for scalability but requires rigorous moisture control to prevent hydrolysis of the acyl intermediate .

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

-

Electrophilic Substitution : The 6th position of benzoxazolone is highly reactive toward electrophiles due to electron-donating effects from the oxazolone ring . This regioselectivity is exploited in both chlorination and acylation methods.

-

Reduction Dynamics : The use of triethylsilane in TFA facilitates selective reduction of bromine to hydrogen, avoiding over-reduction of the oxazolone ring .

-

Solvent Effects : Protic solvents (e.g., acetic acid) enhance chlorination efficiency by stabilizing ionic intermediates, while aprotic solvents (e.g., DMF) favor Friedel-Crafts reactions .

Industrial-Scale Considerations

For large-scale production, the bromobutyryl reduction method is preferred due to its reproducibility and compatibility with continuous flow systems . Key parameters for optimization include:

-

Temperature Control : Maintaining -70°C during chlorination prevents dichlorination .

-

Catalyst Loading : AlCl₃·DMF at 1.5 equivalents maximizes acylation yield without side product formation .

-

Workup Protocols : Neutralization with aqueous NaOH followed by crystallization in isopropyl ether ensures >99% purity .

Q & A

Q. What synthetic methodologies are recommended for introducing the 4-chlorobutyl chain to the benzoxazolone scaffold?

Regioselective alkylation at the 6-position of benzoxazolone can be achieved using nucleophilic substitution reactions. For example, 6-hydroxy-2(3H)-benzoxazolone can be treated with 1-bromo-4-chlorobutane under basic conditions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation . Microwave-assisted synthesis may reduce reaction times and improve yields compared to traditional reflux methods . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane), followed by characterization via -NMR and LC-MS to confirm structural integrity .

Q. How can researchers validate the purity and stability of 6-(4-Chlorobutyl)-benzoxazolone?

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is recommended for pharmacological studies .

- Stability Testing : Conduct accelerated stability studies under varying pH (1.2–7.4) and temperatures (4°C–40°C). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the chlorobutyl chain) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the interaction of 6-(4-Chlorobutyl)-benzoxazolone with σ1 receptors?

Molecular dynamics (MD) simulations and molecular docking (e.g., AutoDock Vina) can model ligand-receptor interactions. Key steps:

- Target Preparation : Retrieve σ1R structure (PDB ID: 5HK1) and optimize protonation states using tools like PROPKA .

- Binding Analysis : Identify hydrophobic interactions between the chlorobutyl chain and residues I128, F133, and L182 of σ1R. Hydrogen bonding between the benzoxazolone oxygen and T151-V152 backbone is critical for affinity .

- Validation : Compare predicted binding free energies (MM/PBSA) with experimental Ki values. Discrepancies >1.5 kcal/mol warrant re-evaluation of force field parameters .

Q. How does structural modification of the chlorobutyl chain influence cytotoxicity in cancer cell lines?

- SAR Studies : Replace the 4-chlorobutyl group with shorter (e.g., chloropropyl) or branched (e.g., 3-chloropentyl) analogs. Test cytotoxicity in HeLa and MCF-7 cells via MTT assays.

- Findings : Derivatives with longer chains (C4–C6) exhibit enhanced membrane permeability but may increase off-target effects. IC₅₀ values correlate with lipophilicity (logP) .

- Mechanistic Insight : Flow cytometry can assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. What in vitro models are suitable for evaluating circadian rhythm modulation by benzoxazolone derivatives?

- Clock Protein Assays : Use HEK293T cells transfected with PER2::luciferase reporters to monitor circadian oscillations. Treat with 6-(4-Chlorobutyl)-benzoxazolone (10–100 μM) and measure luminescence rhythms .

- CRY1/2 Interaction : Co-immunoprecipitation assays can verify direct binding to cryptochrome proteins. Disruption of CRY1 degradation (e.g., via proteasome inhibition) may indicate circadian phase-shifting effects .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between computational binding predictions and experimental affinity data?

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

- GC-MS : Detect volatile byproducts (e.g., chlorobutanol) using a DB-5MS column and electron ionization .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) and adducts (e.g., [M+Na]⁺) with <5 ppm mass error .

Emerging Research Directions

Q. Can 6-(4-Chlorobutyl)-benzoxazolone serve as a dual-acting agent for neuropathic pain and circadian disorders?

- Hypothesis : The benzoxazolone scaffold mimics melatonin’s indole ring, enabling dual modulation of COX-2 (analgesia) and CRY1/2 (circadian regulation) .

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.